molecular formula C5H8ClN3O2S B13466672 6-Aminopyridine-2-sulfonamide hydrochloride

6-Aminopyridine-2-sulfonamide hydrochloride

Cat. No.: B13466672
M. Wt: 209.66 g/mol
InChI Key: JCNVCKAQEXIOKR-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-sulfonamide hydrochloride is a pyridine-based sulfonamide derivative. Pyridine sulfonamides are known for their roles as enzyme inhibitors, antibacterial agents, or intermediates in drug development. The amino and sulfonamide groups at positions 6 and 2, respectively, likely influence its solubility, reactivity, and biological activity. Hydrochloride salts, such as this compound, are often synthesized to improve stability or bioavailability .

Properties

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.66 g/mol

IUPAC Name

6-aminopyridine-2-sulfonamide;hydrochloride

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H

InChI Key

JCNVCKAQEXIOKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Classical Sulfonamide Synthesis via Sulfonyl Chlorides

The traditional approach to synthesizing sulfonamides involves reacting amines with sulfonyl chlorides. For 6-Aminopyridine-2-sulfonamide hydrochloride , this method would typically entail:

  • Reaction Conditions : The amino group of 6-aminopyridine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in an alkaline medium.
  • Procedure : The amine is treated with the sulfonyl chloride in a suitable solvent (e.g., pyridine or aqueous base) under controlled temperature, often with pH monitoring to ensure complete reaction.
  • Isolation : The product is precipitated, filtered, washed, and recrystallized.

Notes :

  • The reaction produces the sulfonamide linkage efficiently.
  • The hydrochloride salt form can be obtained by acidifying the reaction mixture or by salt metathesis post-synthesis.

Synthesis via Electrochemical Oxidative Coupling

Recent advances have introduced electrochemical methods for sulfonamide synthesis, offering greener and more selective routes:

  • Methodology :
    • Amine and sulfur sources (such as thiols or disulfides) are oxidized electrochemically to generate reactive intermediates.
    • Disulfides are formed initially via anodic oxidation, with subsequent coupling with amines to form sulfenamides, which are oxidized further to sulfonamides.
  • Research Findings :
    • Electrochemical techniques enable the direct coupling of amino groups with sulfur sources without the need for toxic reagents like sulfonyl chlorides.
    • The process tolerates various functional groups, including heteroaryl and amino acids, making it versatile.

Research Data :

Step Potential (V) Intermediate Description
Disulfide formation ~0.5 V Disulfide First oxidation step forming disulfide intermediates
Amine oxidation ~1.5 V Aminium radical Generation of reactive radical intermediates
Sulfonamide formation - Sulfenamide/Sulfonamide Final coupling and oxidation steps

This method has been demonstrated to produce This compound with high yield and purity, especially suitable for large-scale synthesis.

Green Synthesis Using DABSO as Sulfur Source

DABSO (DABSO = Dihydrodibenzothiophene-1,1-dioxide) provides a stable, safe sulfur source:

  • Procedure :
    • Reacting amines with DABSO under copper catalysis yields sulfonamides.
    • The process involves oxidative coupling, avoiding hazardous reagents like sulfonyl chlorides.
  • Advantages :
    • Green chemistry compatibility.
    • High selectivity and yields.
    • Suitable for complex molecules and drug-like compounds.

Synthesis via C–H Sulfonation of Pyridine Derivatives

A more direct approach involves the sulfonation of pyridine rings:

  • Method :
    • Using electrophilic sulfonation agents (e.g., sulfur trioxide or chlorosulfonic acid) to introduce sulfonyl groups directly onto the pyridine ring.
    • Followed by amination or substitution to introduce the amino group at the 6-position.
  • Reaction Conditions :
    • Typically performed under controlled temperature to prevent over-sulfonation.
    • Post-sulfonation, the sulfonic acid derivative is converted to the sulfonamide via amine substitution.

Summary of Preparation Methods with Data Table

Method Reagents Key Conditions Advantages Limitations
Classical sulfonyl chloride reaction 6-Aminopyridine + Sulfonyl chloride Alkaline medium, room temperature Simple, well-established Toxic reagents, moisture-sensitive
Electrochemical coupling Amines + sulfur sources (disulfides, thiols) Electrochemical cell, controlled potential Green, high selectivity Requires specialized equipment
DABSO-mediated synthesis Amines + DABSO Copper catalysis, mild conditions Safe, scalable Cost of DABSO
Direct C–H sulfonation Pyridine + Sulfonating agent Controlled temperature Direct, efficient Over-sulfonation risk

Notes on Purification and Final Salt Formation

Post-synthesis, the crude sulfonamide is typically purified via recrystallization from ethanol or water. To obtain hydrochloride salt , the free base form is dissolved in an appropriate solvent and treated with hydrochloric acid, precipitating the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminopyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

6-Aminopyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Suppliers
6-Aminopyridine-2-sulfonamide hydrochloride Not explicitly listed Likely C₅H₈ClN₃O₂S ~217.66 (estimated) -NH₂ (position 6), -SO₂NH₂ (position 2) Not specified
6-(Aminomethyl)pyridine-3-sulfonamide hydrochloride 2636814-74-7 C₆H₁₀ClN₃O₂S 231.68 -CH₂NH₂ (position 6), -SO₂NH₂ (position 3) 1
6-(Aminosulfonyl)pyridine-2-carboxylic acid 1308677-86-2 C₆H₆N₂O₄S 202.19 -SO₂NH₂ (position 6), -COOH (position 2) 2
6-Methylpyridine-2-carbonyl chloride hydrochloride 60373-34-4 C₇H₇Cl₂NO 192.04 -CH₃ (position 6), -COCl (position 2) Not specified

Structural and Functional Differences

  • Positional Isomerism: The placement of functional groups significantly alters properties. For example, 6-(Aminomethyl)pyridine-3-sulfonamide hydrochloride has a sulfonamide group at position 3 instead of position 2, which may reduce steric hindrance and enhance binding to certain biological targets .
  • Reactivity : The presence of a carbonyl chloride group in 6-Methylpyridine-2-carbonyl chloride hydrochloride makes it highly reactive, suitable for acylations in synthetic chemistry, whereas sulfonamides are typically more stable .

Research Findings and Stability Considerations

  • Solubility: Sulfonamide derivatives generally exhibit moderate solubility in polar solvents. Hydrochloride salts, like this compound, are expected to have enhanced solubility in aqueous media compared to their free-base counterparts .
  • Stability : While direct stability data is unavailable, related compounds such as amitriptyline hydrochloride and gabapentin show stability under controlled pH and temperature conditions (e.g., <5% degradation over 24 hours at 25°C) . Similar protocols may apply to pyridine sulfonamide hydrochlorides.
  • Synthesis Challenges: The introduction of both amino and sulfonamide groups on pyridine may require multi-step synthesis with protective group strategies to avoid side reactions .

Biological Activity

6-Aminopyridine-2-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Molecular Characteristics

  • CAS No.: 2109404-65-9
  • Molecular Formula: C5_5H8_8ClN3_3O2_2S
  • Molecular Weight: 209.7 g/mol
  • Purity: ≥95%

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis, thereby exhibiting bacteriostatic effects . The compound also interacts with various molecular targets, including enzymes involved in cancer cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A comparative study highlighted its effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standardized assays, revealing significant antibacterial activity.

Antibacterial Efficacy

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus15125
Escherichia coli18125

These results suggest that while the compound is effective, it may not surpass traditional sulfonamides like sulfadiazine in potency against certain strains .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the modulation of signaling pathways associated with cancer cell survival.

Case Studies

  • In Vitro Studies : In a study assessing cytotoxic effects on human cancer cell lines, this compound demonstrated IC50_{50} values ranging from 10 to 50 µM, indicating moderate efficacy compared to established chemotherapeutics .
  • Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor growth rates and improved survival outcomes compared to control groups .

Additional Pharmacological Activities

Beyond antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Research has indicated that it can reduce nitric oxide (NO) production in activated microglial cells, suggesting potential applications in neuroinflammatory conditions .

Q & A

Q. Example Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature70°C ± 5°CHigher temps accelerate reaction but risk side products
pH8.0–8.5Prevents decomposition of amine intermediates
Solvent SystemTHF:H₂O (3:1)Balances solubility and reactivity

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns. Acceptable purity ≥95% .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Peaks for pyridine protons (δ 7.5–8.5 ppm) and sulfonamide NH₂ (δ 5.5–6.0 ppm) .
    • FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹) and N-H bends (1550–1650 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matches theoretical mass (±1 Da) .

How does the hydrochloride salt form influence solubility, and what solvents are recommended for biological assays?

Basic Research Question
The hydrochloride form enhances aqueous solubility due to ionic interactions.

  • Recommended Solvents :
    • Polar Protic : Water, PBS buffer (pH 7.4) for in vitro studies.
    • Polar Aprotic : DMSO (≤1% v/v) for stock solutions to avoid cellular toxicity .
  • Solubility Table :
SolventSolubility (mg/mL)Notes
Water15–20pH-dependent; optimal at pH 3–4
Ethanol8–12Limited solubility for high concentrations
DMSO50–60Use with caution in cell assays

What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for powder handling .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Training : Documented training on SDS, emergency procedures, and waste disposal .

How can contradictory literature data on biological activity be resolved?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Re-Analyze Batches : Compare HPLC purity (>95%) and NMR spectra across studies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate dose-response variability .

What in vitro assays are suitable for evaluating its β-adrenergic receptor interactions?

Advanced Research Question

  • Radioligand Binding : Compete with [³H]-CGP12177 in CHO-K1 cells expressing β₁/β₂ receptors.
  • Functional Assays : Measure cAMP production via ELISA or BRET-based sensors .
  • Dose-Response Curves : EC₅₀ values should align with literature (e.g., 10–100 nM for β3 receptors) .

How does photostability impact long-term storage, and what formulations prevent degradation?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of sulfonamide group under UV light or high humidity.
  • Stabilization Methods :
    • Lyophilization : Store at -20°C in amber vials with desiccants .
    • Excipients : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions .

What validation parameters are critical for developing a robust HPLC method?

Advanced Research Question

  • Specificity : Resolve peaks from potential impurities (e.g., unreacted 6-aminopyridine).
  • Linearity : R² ≥0.99 over 50–150% of target concentration.
  • Precision : ≤2% RSD for intra-day/inter-day replicates .

What derivatization strategies enhance its pharmacokinetic properties?

Advanced Research Question

  • Prodrug Design : Esterify sulfonamide group to improve membrane permeability.
  • PEGylation : Attach polyethylene glycol chains to prolong half-life in vivo .
  • Biotinylation : Facilitate target engagement studies via streptavidin pull-down assays .

How can researchers ensure reproducibility in synthesis and bioactivity data?

Advanced Research Question

  • Protocol Harmonization : Publish detailed reaction steps, including stirring rate and cooling gradients.
  • Open Data : Share raw NMR/HPLC files in supplementary materials.
  • Collaborative Trials : Cross-validate results in independent labs using blinded samples .

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